Methyl 4-(2-chloro-4-fluorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(2-chloro-4-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of chloro and fluoro substituents on the phenyl ring enhances the compound’s chemical reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chloro-4-fluorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2-chloro-4-fluoroaniline with a suitable pyrrolidine derivative under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-chloro-4-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Scientific Research Applications
Methyl 4-(2-chloro-4-fluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(2-chloro-4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and inhibiting enzymes or receptors involved in key biological processes . For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different substituents on the nitrogen atom.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.
Prolinol: A hydroxylated pyrrolidine derivative with distinct biological activities.
Uniqueness
Methyl 4-(2-chloro-4-fluorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which enhances its chemical reactivity and potential biological activities . This combination of substituents is not commonly found in other pyrrolidine derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H13ClFNO2 |
---|---|
Molecular Weight |
257.69 g/mol |
IUPAC Name |
methyl 4-(2-chloro-4-fluorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H13ClFNO2/c1-17-12(16)10-6-15-5-9(10)8-3-2-7(14)4-11(8)13/h2-4,9-10,15H,5-6H2,1H3 |
InChI Key |
CWOOHZNKTJYNDH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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